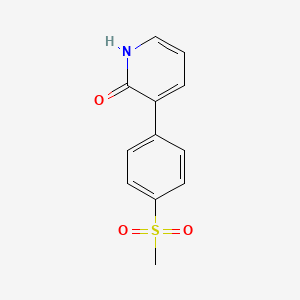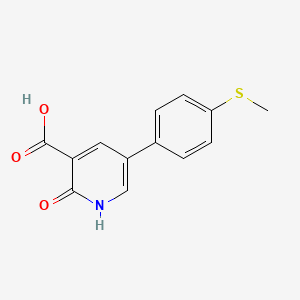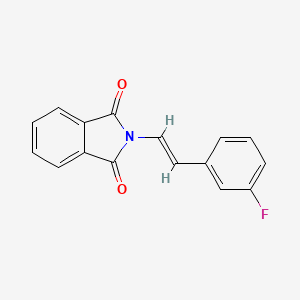
N-(3-Fluorostyryl)phthalimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Fluorostyryl)phthalimide (FSI) is a heterocyclic compound composed of a phthalimide ring with an N-fluoroalkyl substituent. It is a relatively new compound that is gaining attention for its potential applications in the medical, pharmaceutical, and industrial fields. FSI has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
科学的研究の応用
N-(3-Fluorostyryl)phthalimide has been studied in a variety of scientific research applications. It has been studied for its potential use in the medical field, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use in the pharmaceutical industry, as it has been shown to have antifungal and antiviral properties. Additionally, N-(3-Fluorostyryl)phthalimide has been studied for its potential use in the industrial field, as it has been shown to be effective in the production of certain plastics.
作用機序
The mechanism of action of N-(3-Fluorostyryl)phthalimide is not yet fully understood. However, it is believed that N-(3-Fluorostyryl)phthalimide works by targeting and binding to certain proteins in the cell, which can then lead to the inhibition of cell growth. Additionally, N-(3-Fluorostyryl)phthalimide has been shown to interact with certain enzymes, which can lead to the inhibition of certain biochemical processes.
Biochemical and Physiological Effects
N-(3-Fluorostyryl)phthalimide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as inhibit the growth of certain fungi and viruses. Additionally, N-(3-Fluorostyryl)phthalimide has been shown to inhibit the production of certain proteins, enzymes, and hormones, which can lead to the inhibition of certain biochemical processes.
実験室実験の利点と制限
N-(3-Fluorostyryl)phthalimide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. Additionally, N-(3-Fluorostyryl)phthalimide has a low toxicity profile, making it safe for use in lab experiments. However, N-(3-Fluorostyryl)phthalimide does have some limitations for use in lab experiments. It is not water-soluble, so it must be dissolved in a solvent before it can be used. Additionally, N-(3-Fluorostyryl)phthalimide has a relatively short shelf-life, so it must be stored in a cool, dry place in order to maintain its efficacy.
将来の方向性
N-(3-Fluorostyryl)phthalimide has a number of potential future applications. It could be used to develop new pharmaceuticals, as its antifungal and antiviral properties could be used to create new drugs. Additionally, N-(3-Fluorostyryl)phthalimide could be used to develop new industrial products, as its ability to inhibit the production of certain proteins could be used to produce new plastics. Finally, N-(3-Fluorostyryl)phthalimide could be used to develop new medical treatments, as its ability to inhibit the growth of cancer cells could be used to create new treatments for cancer.
合成法
N-(3-Fluorostyryl)phthalimide can be synthesized using a variety of methods. The most common method is the Buchwald-Hartwig amination reaction, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. Other synthesis methods include the use of a Friedel-Crafts acylation reaction, the use of an N-chloroimide, and the use of a Grignard reaction.
特性
IUPAC Name |
2-[(E)-2-(3-fluorophenyl)ethenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-12-5-3-4-11(10-12)8-9-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-10H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLZHHMPVOPBOP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C/C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluorostyryl)phthalimide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1Z,3Z)-1,3-bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole, 95%](/img/structure/B6328392.png)

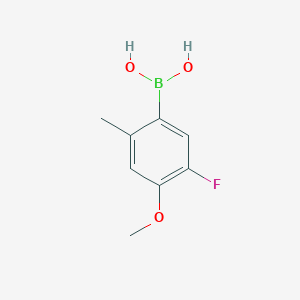

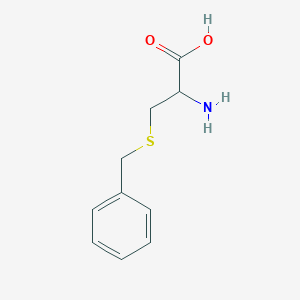

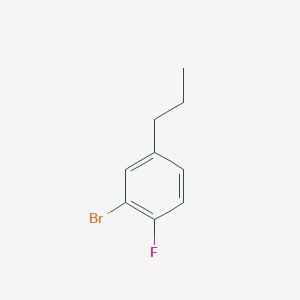
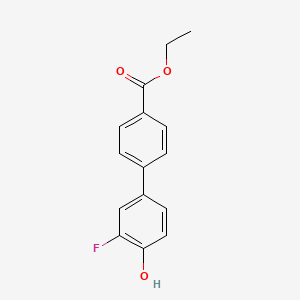

![2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6328460.png)
![1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione](/img/structure/B6328471.png)
![N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92%](/img/structure/B6328472.png)
